Role as the Key Precursor for the TRβ-Selective Agonist GC-1 (Sobetirome)
4-Benzyloxy-3-isopropyl-phenol is the essential precursor to GC-1 (sobetirome), a first-generation TRβ-selective thyromimetic. The compound's ortho-isopropyl and para-benzyloxy substitution pattern is directly translated into the final agonist structure [1]. GC-1 achieves an IC50 of 5.0 nM at TRβ1, which is 15-fold more potent than at TRα1 (IC50 of 75 nM). In contrast, the native hormone T3 has an IC50 of 0.5 nM at TRβ1 and 0.3 nM at TRα1, demonstrating poor selectivity [2]. The synthesis of GC-1 proceeds via coupling of this protected phenol with 2,6-dimethyl-4-nitrophenol, followed by reduction and alkylation, highlighting its irreplaceable role in the synthetic route .
| Evidence Dimension | Receptor Binding Affinity and Selectivity |
|---|---|
| Target Compound Data | Not applicable (Intermediate). Downstream product GC-1 has TRβ1 IC50 = 5.0 nM; TRα1 IC50 = 75 nM. |
| Comparator Or Baseline | Native hormone T3: TRβ1 IC50 = 0.5 nM; TRα1 IC50 = 0.3 nM. Other TRβ agonists (KB-141, KB-2115) show different selectivity profiles. |
| Quantified Difference | 15-fold selectivity for TRβ1 over TRα1 for GC-1 vs. near 1:1 binding for T3. |
| Conditions | In vitro competitive binding assays using human TRβ1 and TRα1 |
Why This Matters
Procurement of this specific intermediate is mandatory for replicating the published synthesis of GC-1, a benchmark TRβ-selective agonist with well-characterized pharmacology.
- [1] Scanlan, T. S. (1997). U.S. Patent No. US05569674A. Washington, DC: U.S. Patent and Trademark Office. View Source
- [2] Chiellini, G., Apriletti, J. W., Yoshihara, H. A., Baxter, J. D., Ribeiro, R. C., & Scanlan, T. S. (1998). A high-affinity subtype-selective agonist ligand for the thyroid hormone receptor. Chemistry & Biology, 5(6), 299-306. View Source
